4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole
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Overview
Description
4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic organic compound. It is characterized by its unique structure, which includes a cyclopentane ring fused with a pyrrolo[1,2-b][1,2,4]triazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentane derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, lithium diisopropylamide, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule .
Scientific Research Applications
4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole
- (4aS)-3,5,5,9-Tetramethyl-1,2,5,6,7,8-hexahydro-4a,8-epoxybenzo7annulene
- 1,4,5,8-Dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro-
Uniqueness
4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole is unique due to its specific ring structure and the presence of a methylene group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
7-methylidene-1,9,11-triazatricyclo[6.3.0.02,6]undeca-8,10-diene |
InChI |
InChI=1S/C9H11N3/c1-6-7-3-2-4-8(7)12-9(6)10-5-11-12/h5,7-8H,1-4H2 |
InChI Key |
TYDOLVCIBASIOF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCCC2N3C1=NC=N3 |
Origin of Product |
United States |
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